molecular formula C9H16N4 B13774327 N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine

N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine

Cat. No.: B13774327
M. Wt: 180.25 g/mol
InChI Key: CXCNJODYKIKVCI-UHFFFAOYSA-N
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Description

N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C9H16N4. It is characterized by the presence of a pyrimidine ring substituted with diethyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with diethylamine and methylating agents. One common method includes the alkylation of 2,4-diaminopyrimidine with diethyl sulfate and methyl iodide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-Diethyl-6-methyl-pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

4-N,4-N-diethyl-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H16N4/c1-4-13(5-2)8-6-7(3)11-9(10)12-8/h6H,4-5H2,1-3H3,(H2,10,11,12)

InChI Key

CXCNJODYKIKVCI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)N

Origin of Product

United States

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